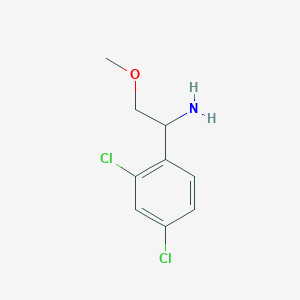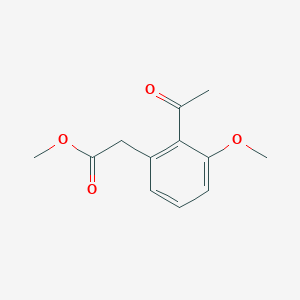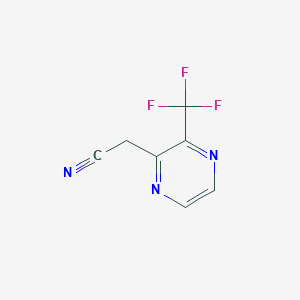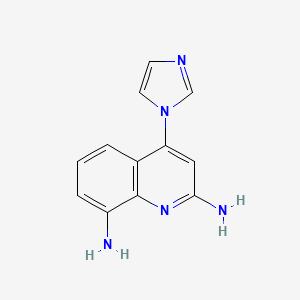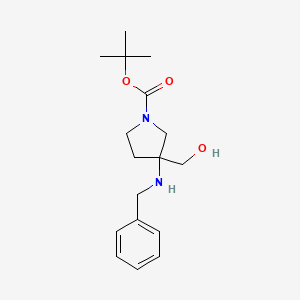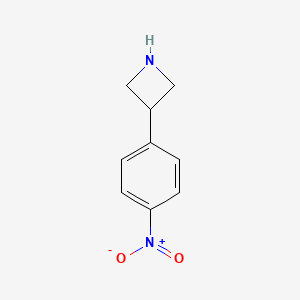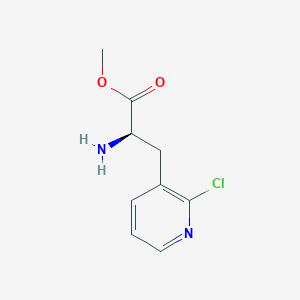
Methyl (r)-2-amino-3-(2-chloropyridin-3-yl)propanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-amino-3-(2-chloropyridin-3-yl)propanoate dihydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a chloropyridine moiety attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2-chloropyridin-3-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and an amino acid derivative.
Coupling Reaction: The chloropyridine is coupled with the amino acid derivative using a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Esterification: The resulting intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-3-(2-chloropyridin-3-yl)propanoate dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-amino-3-(2-chloropyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Methyl ®-2-amino-3-(2-chloropyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl ®-2-amino-3-(2-chloropyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl ®-2-amino-3-(2-bromopyridin-3-yl)propanoate dihydrochloride
- Methyl ®-2-amino-3-(2-fluoropyridin-3-yl)propanoate dihydrochloride
- Methyl ®-2-amino-3-(2-iodopyridin-3-yl)propanoate dihydrochloride
Uniqueness
Methyl ®-2-amino-3-(2-chloropyridin-3-yl)propanoate dihydrochloride is unique due to the presence of the chloropyridine moiety, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the compound’s structural features may contribute to its specific interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(2-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10/h2-4,7H,5,11H2,1H3/t7-/m1/s1 |
Clave InChI |
OHTCEGJHJNIHJJ-SSDOTTSWSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=C(N=CC=C1)Cl)N |
SMILES canónico |
COC(=O)C(CC1=C(N=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


